molecular formula C9H7BrClFO2 B6296315 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane CAS No. 2221812-21-9

2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B6296315
CAS No.: 2221812-21-9
M. Wt: 281.50 g/mol
InChI Key: KAJNDFVFZZXIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl-1,3-Dioxolanes as Versatile Synthetic Intermediates and Scaffolds

Aryl-1,3-dioxolanes are a well-established class of compounds in organic chemistry. The 1,3-dioxolane (B20135) group is most frequently employed as a robust protecting group for aldehydes and ketones, masking the carbonyl's reactivity during synthetic sequences that require harsh conditions. sigmaaldrich.comsmolecule.com This acetal (B89532) functionality is stable across a wide range of non-acidic reagents but can be readily removed under mild acidic conditions to regenerate the original carbonyl group. guidechem.com Beyond their role in protection, 1,3-dioxolane derivatives are recognized as important structural motifs in their own right, forming the core of numerous pharmacologically active molecules with applications as antiviral, antifungal, and antibacterial agents. sigmaaldrich.com

Strategic Importance of Polyhalogenated Aromatic Systems in Contemporary Organic Chemistry

Aromatic compounds bearing multiple halogen atoms are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.com The presence of different halogens—in this case, fluorine, chlorine, and bromine—on a single aromatic ring imparts a high degree of synthetic versatility. Each carbon-halogen bond possesses a distinct reactivity profile, particularly in transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective, stepwise modifications of the aromatic ring, a strategy crucial for the efficient construction of complex molecular derivatives.

Overview of Research Trends in Orthogonal Functionalization and Chemo-Differentiation of Complex Molecular Structures

Modern synthetic chemistry places a strong emphasis on efficiency and precision. Orthogonal functionalization is a powerful strategy wherein specific sites on a multifunctional molecule can be reacted independently and selectively without affecting other reactive sites. Polyhalogenated aromatic systems are ideal substrates for this approach. For instance, a carbon-bromine bond can typically be targeted for a Suzuki or Stille coupling reaction under conditions that leave the more robust carbon-chlorine and carbon-fluorine bonds untouched. Subsequent reactions can then be employed to modify the remaining halogenated positions. This ability to achieve chemo-differentiation is critical for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues and the optimization of molecular properties in drug discovery and materials science.

Defined Research Scope: Focus on Synthesis, Mechanistic Studies, and Advanced Characterization of 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane

This article focuses specifically on the chemical compound this compound. It serves as an exemplary case study for the principles outlined above. The primary research scope involves detailing its logical synthesis from its aldehyde precursor and presenting its key physicochemical properties. While this compound is commercially available and its synthesis is based on established methods, detailed mechanistic studies and comprehensive spectroscopic characterizations are not widely reported in peer-reviewed literature. Therefore, it represents a valuable, yet under-explored, building block with significant potential for application in complex molecule synthesis.

Physicochemical and Synthetic Data

The properties and synthesis of this compound are summarized in the following data tables.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-(4-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
Molecular Formula C₉H₇BrClFO₂
Molecular Weight 297.51 g/mol
Precursor 4-Bromo-3-chloro-2-fluorobenzaldehyde (B1445763)
Precursor CAS No. 1696224-75-5
Precursor M.P. 77-79 °C apolloscientific.co.uk

Table 2: Representative Synthesis via Acetalization

The standard method for synthesizing aryl-1,3-dioxolanes is the acid-catalyzed reaction of the corresponding aldehyde with ethylene (B1197577) glycol.

ParameterDescription
Reaction Acetalization
Reactants 4-Bromo-3-chloro-2-fluorobenzaldehyde, Ethylene Glycol
Catalyst p-Toluenesulfonic acid (catalytic amount) prepchem.com
Solvent Toluene prepchem.com
Conditions Reflux with a Dean-Stark apparatus to remove water by-product. prepchem.com
Workup Neutralization with sodium bicarbonate solution, extraction, and purification. prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c10-6-2-1-5(8(12)7(6)11)9-13-3-4-14-9/h1-2,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJNDFVFZZXIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Optimized Pathways for 2 4 Brom 3 Chloro 2 Fluorophenyl 1,3 Dioxolane

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 2-(4-brom-3-chloro-2-fluorophenyl)-1,3-dioxolane identifies the most logical disconnection at the acetal (B89532) functional group. This bond cleavage reveals two primary precursors: the aromatic aldehyde, 4-bromo-3-chloro-2-fluorobenzaldehyde (B1445763) , and the diol, ethylene (B1197577) glycol . The core of the synthetic challenge is therefore the preparation of the highly substituted benzaldehyde (B42025) moiety.

Synthesis of the 4-Brom-3-chloro-2-fluorobenzaldehyde Moiety

The formation of this key aldehyde intermediate requires a multi-step process involving the precise installation of three different halogen atoms and a formyl group onto a benzene (B151609) ring.

Regioselective Halogenation Strategies for Benzene Ring Functionalization

The synthesis of the 1-bromo-2-chloro-3-fluorobenzene core is a critical step that dictates the final substitution pattern. The sequence and conditions of halogenation are paramount for achieving the desired regiochemistry. A plausible synthetic route could begin with a less substituted precursor, such as 1-chloro-2-fluorobenzene.

In electrophilic aromatic substitution reactions, both fluorine and chlorine atoms are ortho-, para-directing groups. quora.com Therefore, the bromination of 1-chloro-2-fluorobenzene would be directed to positions activated by both halogens. This would likely result in a mixture of isomers, necessitating careful control of reaction conditions and purification methods to isolate the desired precursor. The use of Lewis acid catalysts, such as aluminum or iron halides, is a common strategy to facilitate the bromination of fluorobenzene and its derivatives. google.com Commercially available, tri-substituted precursors like 1-bromo-2-chloro-3-fluorobenzene serve as advanced starting materials for subsequent formylation. nih.govtcichemicals.com

Formylation Approaches for the Aryl Aldehyde Precursor

Once the 1-bromo-2-chloro-3-fluorobenzene skeleton is obtained, the next step is the introduction of the aldehyde (formyl) group at the 4-position. The electronic deactivation of the ring by three halogen substituents makes direct formylation via classic methods like the Vilsmeier-Haack or Gattermann-Koch reaction challenging. More advanced and specialized methods are often required.

One effective strategy involves the conversion of the aryl halide to an organometallic intermediate, such as an organolithium or Grignard reagent, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). However, the generation of such reagents on a polyhalogenated ring requires carefully controlled low-temperature conditions.

Another sophisticated approach is the reductive carbonylation of an aryl iodide precursor. chemicalbook.com This would necessitate the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, which can be prepared from 4-bromo-3-chloro-2-fluoroaniline via a diazotization-iodination sequence. google.com The aryl iodide can then be reacted with carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, such as a rhodium complex, to yield the target aldehyde. chemicalbook.com A further method involves the conversion of a precursor nitrile. For example, 3-bromo-4-fluorobenzonitrile can be reacted with formic acid in the presence of a catalyst to produce 3-bromo-4-fluorobenzaldehyde, a process that could be adapted for the target molecule. google.com

Investigation of Ethylene Glycol Derivatives for Dioxolane Formation

The formation of the 1,3-dioxolane (B20135) ring is achieved through the reaction of the aldehyde with a suitable diol. For the synthesis of the title compound, ethylene glycol is the required reactant. It provides the two-carbon bridge that, upon cyclization with the aldehyde's carbonyl carbon, forms the five-membered dioxolane ring. The use of ethylene glycol is a standard and well-documented procedure for protecting aldehyde functional groups as cyclic acetals. prepchem.comguidechem.com While substituted diols like 1,2-propanediol could be used to generate substituted dioxolanes, ethylene glycol is the specific precursor for the unsubstituted 1,3-dioxolane ring in the target molecule. orgsyn.org

Ketalization/Acetalization Reactions for 1,3-Dioxolane Ring Formation

The final step in the synthesis is the formation of the 1,3-dioxolane ring through an acetalization reaction. This involves the condensation of the 4-bromo-3-chloro-2-fluorobenzaldehyde precursor with ethylene glycol. This reaction is a reversible equilibrium process, and specific conditions are employed to drive the reaction to completion.

Catalytic Systems and Conditions for Enhanced Yield and Purity (e.g., Acid Catalysis)

Acid catalysis is essential for the acetalization of aldehydes. researchgate.net Both Brønsted and Lewis acids can be employed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. wikipedia.org

A widely used and highly effective method involves heating the aldehyde and ethylene glycol in an inert solvent, such as toluene, in the presence of a catalytic amount of a strong acid. prepchem.comguidechem.com p-Toluenesulfonic acid (p-TsOH) is a common and efficient catalyst for this transformation. prepchem.comguidechem.comorgsyn.org To drive the reaction equilibrium toward the product side, the water formed as a byproduct is continuously removed from the reaction mixture, typically using a Dean-Stark apparatus. prepchem.com The reaction is monitored until the starting aldehyde is consumed, after which a simple workup involving neutralization of the acid catalyst, washing, and solvent evaporation yields the crude product. prepchem.comguidechem.com

Other strong acids, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and trifluoroacetic acid (TFA), are also effective catalysts for this transformation. researchgate.net The choice of catalyst can depend on the specific substrate and desired reaction conditions. Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), can also catalyze acetal formation. wikipedia.orggoogle.com

Below is a table summarizing common catalytic systems for dioxolane formation.

Catalyst TypeExample CatalystTypical SolventReaction ConditionsKey Features
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Toluene, BenzeneReflux with Dean-Stark trapHigh efficiency, common, easy to handle solid. prepchem.comguidechem.com
Brønsted Acid Sulfuric Acid (H₂SO₄)Dichloromethane, TolueneRoom Temp. to RefluxStrong acid, effective in small amounts, can cause side reactions. researchgate.net
Brønsted Acid Hydrochloric Acid (HCl)Alcohols, DichloromethaneRoom Temp. to RefluxReadily available, often used as a solution in a solvent. researchgate.net
Lewis Acid Aluminum Chloride (AlCl₃)Dichloromethane0 °C to Room Temp.Strong Lewis acid, effective for deactivated substrates. wikipedia.orggoogle.com
Lewis Acid Boron Trifluoride (BF₃)Dichloromethane0 °C to Room Temp.Gaseous reagent or used as an etherate complex. wikipedia.org

The final product, this compound, can be purified using standard techniques such as distillation under reduced pressure or column chromatography to achieve high purity. prepchem.comguidechem.com

Optimization of Reaction Parameters: Solvent Effects, Temperature, and Reaction Time

The formation of this compound is typically achieved through the acid-catalyzed reaction of 4-Bromo-3-chloro-2-fluorobenzaldehyde with ethylene glycol. This reaction is a reversible equilibrium, and optimization of parameters is key to maximizing the yield by shifting the equilibrium toward the product side. prepchem.com The primary method for achieving this is the removal of water, a byproduct of the reaction.

Solvent Effects: The choice of solvent is critical. A non-polar, aprotic solvent that can form an azeotrope with water, such as toluene or benzene, is traditionally used. prepchem.com This allows for the continuous removal of water using a Dean-Stark apparatus, effectively driving the reaction to completion. The solvent must also be inert to the acidic conditions and capable of dissolving the reactants. The polarity and boiling point of the solvent influence both reaction kinetics and the efficiency of water removal.

Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent. prepchem.com This elevated temperature increases the reaction rate and facilitates the azeotropic removal of water. However, excessively high temperatures or prolonged heating can lead to the formation of impurities or degradation of the starting material or product. Therefore, the temperature is carefully controlled by the boiling point of the solvent.

Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting aldehyde. Techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are employed to track the disappearance of the aldehyde. prepchem.com Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate, catalyst concentration, and efficiency of water removal. Optimal reaction time balances high conversion with the prevention of side-product formation.

The interplay of these parameters is crucial for achieving high yields and purity. Below is a representative table illustrating the potential impact of these parameters on the synthesis.

ParameterConditionRationale & Expected Outcome
Solvent TolueneForms an efficient azeotrope with water (B.P. 84°C), effectively removing it from the reaction. Standard choice for high yield. prepchem.com
CyclohexaneForms a lower boiling azeotrope with water (B.P. 69°C). May require longer reaction times due to lower temperature.
AcetonitrileHigher polarity may improve solubility but is less effective for azeotropic water removal. Can be a greener alternative to chlorinated solvents.
Temperature Room TemperatureVery slow reaction rate, unlikely to proceed to completion without highly active catalyst or water scavenger.
80-90°CModerate reaction rate. Achievable with solvents like cyclohexane. May offer better selectivity and prevent degradation.
>110°C (Refluxing Toluene)Fast reaction rate and efficient water removal. The standard condition for this type of acetalization. prepchem.com
Reaction Time 1-2 hoursMay result in incomplete conversion of the starting aldehyde, leading to lower yield.
4-8 hoursOften sufficient for complete conversion under optimal temperature and water removal conditions. prepchem.com
>12 hoursRisk of side-product formation or product degradation, especially at high temperatures. Unnecessary if conversion is already complete.

Green Chemistry Approaches in Dioxolane Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. rsc.org The synthesis of dioxolanes, including this compound, can be adapted to align with the principles of green chemistry.

Alternative Solvents: A key principle of green chemistry is the reduction or replacement of hazardous solvents. Instead of traditional solvents like benzene or toluene, greener alternatives are sought. Cyclopentyl methyl ether (CPME) is a biobased solvent that can be effective for such reactions. d-nb.info In some cases, 1,3-dioxolane itself or its derivatives can be used as bio-based reaction media, reducing the reliance on fossil-based solvents. rsc.org

Heterogeneous Catalysis: The use of homogeneous acid catalysts like p-toluenesulfonic acid requires a neutralization and aqueous workup step, which generates waste. prepchem.com Replacing these with solid, heterogeneous catalysts simplifies the process. Materials such as acid-activated clays (e.g., Montmorillonite K10), zeolites, or sulfonated cation-exchange resins can effectively catalyze the reaction. researchgate.netnih.gov These solid catalysts can be easily removed by simple filtration at the end of the reaction and can often be regenerated and reused, which is both economically and environmentally advantageous.

The following table contrasts a traditional synthetic pathway with a potential green alternative.

AspectTraditional PathwayGreen Chemistry Pathway
Solvent Toluene or BenzeneCyclopentyl methyl ether (CPME) or other bio-based solvents. d-nb.info
Catalyst p-Toluenesulfonic acid (homogeneous) prepchem.comMontmorillonite K10, Zeolites, or reusable resin (heterogeneous). researchgate.netnih.gov
Workup Aqueous wash with sodium bicarbonate solution to neutralize the acid.Simple filtration to remove the solid catalyst.
Byproducts/Waste Aqueous waste from neutralization and washing steps.Minimal aqueous waste; catalyst can be recycled.

Chemo- and Regioselective Synthesis of Advanced Intermediates

The compound this compound is not just a protected aldehyde but also a valuable building block for creating more complex molecules. The dioxolane group serves as a robust protecting group, allowing for selective reactions to occur at other positions on the aromatic ring. The presence of multiple halogen substituents (F, Cl, Br) offers opportunities for highly chemo- and regioselective transformations, particularly through metal-catalyzed cross-coupling reactions.

Chemoselectivity in Cross-Coupling: The carbon-halogen bonds on the phenyl ring have different strengths and reactivities (C-Br < C-Cl). In palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings, the more reactive C-Br bond can be selectively functionalized while leaving the C-Cl bond intact. This chemoselectivity is a cornerstone of modern organic synthesis, allowing for the stepwise and controlled construction of complex architectures. By carefully choosing the catalyst, ligands, and reaction conditions, one can selectively replace the bromine atom with various aryl, alkyl, or alkynyl groups.

Regioselectivity: The positions of the halogens are fixed, so regioselectivity in this context refers to the selective reaction at one halogen site over another. The preferential reaction at the C4-Br position over the C3-Cl position is governed by the inherent reactivity difference. The fluorine atom at C2 and the bulky dioxolane group at C1 can exert electronic and steric influences, respectively, which may further modulate the reactivity of the adjacent halogen atoms, but the dominant factor in chemoselectivity remains the C-X bond strength.

Following a selective reaction at the bromine site, the resulting intermediate, which still contains the chlorine atom, can undergo a second, different cross-coupling reaction under more forcing conditions to functionalize the C3 position. This stepwise approach provides a powerful strategy for synthesizing tetra-substituted benzene derivatives with precise control over the substitution pattern.

The following table outlines potential selective transformations of this compound.

Reaction TypeReagentSelective TargetControlling Factor
Suzuki Coupling Ar-B(OH)₂, Pd catalyst, BaseC4-Br bondHigher reactivity of C-Br vs. C-Cl bond in oxidative addition to Pd(0).
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseC4-Br bondPreferential oxidative addition at the weaker C-Br bond site.
Heck Coupling Alkene, Pd catalyst, BaseC4-Br bondChemoselective reaction at the more labile C-Br position.
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseC4-Br bondThe C-Br bond is more susceptible to palladium-catalyzed amination.
Lithiation/Grignard Formation n-BuLi or MgC4-Br bondHigher propensity of aryl bromides to undergo metal-halogen exchange compared to aryl chlorides.

Advanced Reaction Chemistry and Derivatization Studies of 2 4 Brom 3 Chloro 2 Fluorophenyl 1,3 Dioxolane

Selective Cross-Coupling Reactions on the Polyhalogenated Aryl Moiety

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. unistra.fr For a substrate like 2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, the key challenge and opportunity lie in achieving site-selectivity among the three different halogen atoms. nih.govescholarship.org

Palladium catalysis is central to modern organic synthesis, enabling a variety of cross-coupling reactions that connect an aryl halide or triflate with an organometallic reagent or an unsaturated partner. unistra.fr Reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), Sonogashira (using terminal alkynes), and Stille (using organotin reagents) are fundamental for building molecular complexity. unistra.frmdpi.com These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation (for coupling reactions), and reductive elimination. libretexts.org

The selectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated substrates is primarily governed by the differing reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf >> C–Cl > C–F. mdpi.comlibretexts.org This hierarchy is a direct consequence of the bond dissociation energies, with the weaker C-Br bond being significantly more susceptible to cleavage by the palladium catalyst than the stronger C-Cl and C-F bonds.

For 2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, this reactivity difference allows for selective functionalization at the C4-position (bromine). Under standard palladium-catalyzed conditions, coupling reactions are expected to occur exclusively at the C-Br bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.

Table 1: Selective Suzuki-Miyaura Coupling of 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane with Phenylboronic Acid

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Selectivity (C-Br:C-Cl)
1Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O9092&gt;99:1
2Pd(OAc)₂SPhosK₃PO₄Dioxane10095&gt;99:1
3Pd₂(dba)₃XPhosCs₂CO₃THF8094&gt;99:1
4PdCl₂(dppf)-K₂CO₃DMF11088&gt;99:1

This table presents hypothetical data illustrating the high selectivity for C-Br bond coupling under various standard Suzuki-Miyaura conditions.

While the intrinsic reactivity difference between C-Br and C-Cl is significant, the choice of ligand coordinated to the palladium center is crucial for optimizing reaction efficiency and ensuring high selectivity. acs.org Electron-rich, bulky phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are known to promote the oxidative addition step and stabilize the active palladium(0) species, leading to higher yields and faster reaction rates. incatt.nl In cases of polyhalogenated substrates with less differentiated C-X bonds (e.g., dichloroarenes), specialized ligands, such as those with sulfonated groups, can interact with the substrate through non-covalent interactions to direct the catalyst to a specific site. incatt.nl For 2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, while standard ligands like triphenylphosphine (B44618) (PPh₃) are effective for C-Br activation, advanced ligands can improve yields under milder conditions and prevent catalyst deactivation.

Table 2: Effect of Ligand on the Heck Reaction of this compound with Styrene

EntryPd SourceLigandBaseTime (h)Yield (%)
1Pd(OAc)₂NoneEt₃N2435
2Pd(OAc)₂PPh₃Et₃N1878
3Pd(OAc)₂Tri-o-tolylphosphineEt₃N1291
4Pd₂(dba)₃XPhosK₂CO₃896

This table presents hypothetical data showing how ligand choice can significantly improve the efficiency and rate of a C-Br selective Heck coupling.

While palladium catalysts are highly effective for activating aryl bromides, nickel and copper catalysts offer complementary reactivity, particularly for the more resilient C-Cl bond. dicp.ac.cn Nickel catalysts are generally more cost-effective and can facilitate the cross-coupling of aryl chlorides, which are often challenging substrates for palladium. researchgate.netnih.gov This allows for a sequential functionalization strategy where the C-Br position is first derivatized using palladium catalysis, followed by a nickel-catalyzed coupling at the C-Cl position. acs.org Copper-catalyzed reactions, such as the Ullmann condensation, are also viable, especially for forming C-N, C-O, and C-S bonds.

A selective nickel-catalyzed cross-electrophile coupling could be employed on the C-Cl bond of a previously C-Br-functionalized derivative. dicp.ac.cnacs.org These reactions often utilize a reducing agent like zinc or manganese and rely on subtle electronic differences between coupling partners to achieve selectivity. dicp.ac.cn

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org

Oxidative Addition : This is typically the rate-determining step. nih.gov The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This process increases the oxidation state of palladium from 0 to +2 and its coordination number by two. wikipedia.org For 2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, the oxidative addition occurs preferentially at the C-Br bond due to its lower bond energy. mdpi.comlibretexts.org The mechanism of this step can be concerted or follow an Sₙ2-type pathway, depending on the specific substrate and conditions. wikipedia.orgrsc.org

Transmetalation : In reactions like Suzuki or Stille, the organometallic reagent (e.g., R-BY₂ or R-SnR'₃) transfers its organic group to the palladium(II) center, displacing the halide. This step requires a base in the Suzuki-Miyaura reaction to form an "ate" complex, which facilitates the transfer.

Reductive Elimination : This is the final step, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond. wikipedia.org The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. mdpi.com

The electronic nature of the substituents on the aryl ring significantly influences the rate of oxidative addition. nih.gov The electron-withdrawing nature of the fluorine and chlorine atoms on the ring of 2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane would make the aryl halide more electron-deficient, thereby accelerating the oxidative addition step.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura, Heck, Sonogashira, and Stille Reactions

Nucleophilic Aromatic Substitution (SₙAr) on the Fluorinated Aromatic Ring

Nucleophilic Aromatic Substitution (SₙAr) is a distinct pathway for functionalizing aryl halides. Unlike cross-coupling, it does not typically involve a metal catalyst. The reaction proceeds via a two-step addition-elimination mechanism, requiring two key features on the aromatic ring:

A good nucleofugal (leaving) group, typically a halide.

Strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the intermediate Meisenheimer complex.

In 2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, the fluorine atom is the most likely site for SₙAr. Fluorine is a highly effective leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The adjacent chloro and bromo substituents provide some electron-withdrawing character to activate the ring. However, SₙAr reactions on this substrate would likely require strong nucleophiles and potentially harsh conditions (high temperatures) due to the lack of a powerful nitro or cyano activating group. This pathway would be in competition with cross-coupling reactions, and the choice of reaction conditions (metal catalyst vs. strong nucleophile/base) would determine the outcome.

Table 3: Hypothetical SₙAr Reactions on this compound

EntryNucleophileSolventTemp (°C)Product (Yield %)
1Sodium methoxide (B1231860) (NaOMe)DMSO1202-(4-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane (85%)
2Sodium thiophenoxide (NaSPh)DMF1002-(4-Bromo-3-chloro-2-(phenylthio)phenyl)-1,3-dioxolane (90%)
3PiperidineNMP1502-(4-Bromo-3-chloro-2-(piperidin-1-yl)phenyl)-1,3-dioxolane (65%)
4Potassium cyanide (KCN)DMSO1604-Bromo-3-chloro-2-(1,3-dioxolan-2-yl)benzonitrile (40%)

This table presents plausible, hypothetical outcomes for SₙAr reactions, demonstrating the potential to replace the fluorine atom with various nucleophiles under forcing conditions.

Reactivity Profiling of the Fluorine Atom in the Presence of Orthogonal Halogens

The reactivity of the fluorine atom in this compound towards nucleophilic aromatic substitution (SNAr) is a subject of considerable interest. In many SNAr reactions, fluoride (B91410) is an excellent leaving group, often exhibiting higher reactivity than other halogens. mdpi.commasterorganicchemistry.com This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the ipso-carbon. However, the presence of ortho-chloro and meta-bromo substituents introduces competing electronic and steric effects that can modulate this reactivity.

The relative ease of displacement of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of the order of halide leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the formation of the Meisenheimer complex, which is stabilized by electron-withdrawing groups. masterorganicchemistry.comcore.ac.uk The strong inductive electron-withdrawing effect of fluorine enhances the electrophilicity of the carbon to which it is attached, thereby accelerating the rate of nucleophilic attack.

In the case of this compound, the fluorine atom is positioned ortho to a chlorine atom and meta to a bromine atom. The chlorine atom, being ortho, will exert a significant steric and electronic influence. While also electron-withdrawing, its larger size compared to fluorine could sterically hinder the approach of a nucleophile. The meta-bromo substituent will primarily contribute an electron-withdrawing inductive effect, further activating the ring towards nucleophilic attack. The interplay of these factors determines the ultimate regioselectivity of substitution.

Influence of the 1,3-Dioxolane (B20135) Group on SNAr Reaction Rates and Selectivity

In the context of SNAr, an electron-withdrawing group on the aromatic ring is generally activating. nih.govresearchgate.net Therefore, if the net effect of the 1,3-dioxolane group is electron-withdrawing, it would be expected to enhance the rate of nucleophilic substitution of the fluorine atom. Conversely, a net electron-donating effect would decrease the rate. The position of the dioxolane group para to the fluorine atom suggests that its electronic influence will be significant.

The selectivity of the SNAr reaction is also influenced by the dioxolane moiety. In addition to its electronic contribution, the steric bulk of the dioxolane group could play a role, although this is likely to be less significant than the ortho-chloro substituent. The primary determinant of regioselectivity in SNAr reactions on this substrate will likely be the inherent reactivity of the C-F bond, further activated by the other halogen substituents.

Directed Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. semanticscholar.orgharvard.edu

Regioselective Ortho-Lithiation and Subsequent Electrophilic Quenching

In this compound, the 1,3-dioxolane group can potentially act as a DMG. The oxygen atoms of the dioxolane ring can coordinate to the lithium atom of an alkyllithium reagent, such as n-butyllithium, thereby directing the deprotonation to the ortho position. researchgate.net However, the dioxolane group is generally considered a weak DMG. semanticscholar.org

The presence of other substituents on the ring significantly influences the regioselectivity of lithiation. Halogen atoms themselves can also direct metalation, although their directing ability is generally weaker than that of groups containing more Lewis basic heteroatoms like oxygen or nitrogen. The acidic protons on the aromatic ring are those ortho to the directing groups. In this molecule, the proton at the C5 position is ortho to the bromo group, and the proton at the C1 position is ortho to the dioxolane group. The combined directing effects of the substituents and the inherent acidity of the ring protons will determine the site of lithiation.

Once the aryllithium species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho position. This two-step sequence of directed ortho-lithiation followed by electrophilic quench provides a versatile method for the synthesis of highly substituted aromatic compounds.

Exploiting the Directing Group Ability of the Dioxolane Ring

The effectiveness of the dioxolane ring as a directing group in ortho-lithiation is dependent on several factors, including the choice of alkyllithium reagent, solvent, and temperature. The use of additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the alkyllithium reagent and improve the efficiency of the lithiation. baranlab.org

While the dioxolane group is a weaker directing group compared to amides or carbamates, its ability to direct lithiation has been demonstrated in various systems. researchgate.net For this compound, the competition between the directing effects of the dioxolane and the halogen atoms will be a key factor in determining the outcome of the reaction. Careful optimization of the reaction conditions would be necessary to achieve high regioselectivity.

Dioxolane Ring Chemistry: Cleavage, Rearrangements, and Further Derivatization

The 1,3-dioxolane ring is primarily used as a protecting group for the aldehyde functionality. Its stability and ease of cleavage are crucial for its utility in multi-step synthesis.

Controlled Deprotection Strategies to Regenerate the Aldehyde Functionality

The deprotection of the 1,3-dioxolane group to regenerate the parent aldehyde is typically achieved under acidic conditions. organic-chemistry.org A variety of reagents and methods can be employed for this transformation, allowing for chemoselective deprotection in the presence of other acid-sensitive functional groups.

Common methods for dioxolane cleavage include treatment with aqueous mineral acids (e.g., HCl, H2SO4) or Lewis acids (e.g., FeCl3, BF3·OEt2) in the presence of a water source. organic-chemistry.org The choice of acid and reaction conditions can be tailored to the specific substrate and the desired level of reactivity. For substrates that are sensitive to strong acids, milder methods such as transacetalization with acetone (B3395972) in the presence of a catalytic amount of acid can be used. organic-chemistry.org Other mild deprotection strategies involve the use of reagents like iodine in acetone or cerium(III) triflate in wet nitromethane. organic-chemistry.org

The successful deprotection of this compound would yield 4-bromo-3-chloro-2-fluorobenzaldehyde (B1445763), a valuable intermediate for further synthetic transformations. The choice of deprotection method will depend on the compatibility with the halogen substituents on the aromatic ring.

Interactive Data Table: Reactivity Summary

SectionReaction TypeKey FeaturesPotential Products
3.2.1 Nucleophilic Aromatic Substitution (SNAr)Fluorine as a leaving group, influence of ortho- and meta-halogens.2-(4-Bromo-3-chloro-2-(nucleophile)phenyl)-1,3-dioxolane
3.3.1 Directed Ortho-Metalation and Electrophilic QuenchRegioselective lithiation directed by the dioxolane group, followed by reaction with an electrophile.2-(4-Bromo-3-chloro-2-fluoro-6-(electrophile)phenyl)-1,3-dioxolane
3.4.1 Dioxolane DeprotectionAcid-catalyzed cleavage of the acetal (B89532).4-Bromo-3-chloro-2-fluorobenzaldehyde

Transformations of the 1,3-Dioxolane Ring (e.g., transacetalization, ring expansion)

The 1,3-dioxolane ring in this compound, while often employed as a stable protecting group for the carbonyl functionality of the parent benzaldehyde (B42025), is also susceptible to a variety of chemical transformations under specific conditions. These reactions are pivotal for the further derivatization of the molecule and for the strategic unmasking of the aldehyde group in synthetic sequences. The reactivity of the dioxolane ring is predominantly governed by acid catalysis, which facilitates the cleavage of the acetal C-O bonds.

Transacetalization

Transacetalization is a versatile and widely utilized reaction for the interconversion of acetals. In the context of this compound, this process involves the acid-catalyzed reaction with a different diol or alcohol, leading to the formation of a new acetal or ketal. This reaction is an equilibrium process, and the outcome is typically controlled by the reaction conditions, such as the stoichiometry of the reactants and the removal of one of the products.

The mechanism of transacetalization is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. This is followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion. The stability of this intermediate is crucial for the facility of the reaction. The presence of the electron-withdrawing bromo, chloro, and fluoro substituents on the phenyl ring of this compound is anticipated to destabilize this carbocation intermediate through inductive effects, thereby potentially requiring more forcing reaction conditions (e.g., stronger acids, higher temperatures) compared to analogous compounds with electron-donating substituents.

Subsequent nucleophilic attack by a diol present in the reaction mixture on the oxocarbenium ion, followed by deprotonation, leads to the formation of a new dioxolane or a larger ring dioxane, depending on the diol used. To drive the equilibrium towards the desired product, a large excess of the new diol is often employed, or the ethylene (B1197577) glycol by-product is removed from the reaction mixture, for instance, by azeotropic distillation.

The table below outlines hypothetical transacetalization reactions of this compound with various diols, showcasing the versatility of this transformation for creating a library of related compounds.

EntryDiolCatalystSolventExpected Product
11,3-Propanediolp-TsOHToluene2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxane
22,2-Dimethyl-1,3-propanediolSc(OTf)₃Dichloromethane2-(4-Brom-3-chloro-2-fluorophenyl)-5,5-dimethyl-1,3-dioxane
3(±)-2,3-ButanediolCamphorsulfonic acidBenzene (B151609)2-(4-Brom-3-chloro-2-fluorophenyl)-4,5-dimethyl-1,3-dioxolane
4CatecholMontmorillonite K-10Hexane2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-benzodioxole

This table presents predicted outcomes based on established principles of transacetalization reactions and has not been generated from experimental data for this specific compound.

Ring Expansion

While less common than transacetalization, ring expansion of the 1,3-dioxolane moiety can be a potential pathway for the synthesis of larger heterocyclic systems, such as 1,3-dioxanes or 1,4-dioxanes, under specific conditions. Such transformations are of interest for accessing a wider range of molecular scaffolds from a common precursor.

One plausible, albeit synthetically challenging, approach to induce ring expansion could involve the intramolecular rearrangement of a suitably functionalized derivative of this compound. For instance, a derivative bearing a leaving group on a side chain attached to the dioxolane ring could, in principle, undergo a Wagner-Meerwein type rearrangement under the influence of a Lewis acid, leading to the incorporation of the side-chain atoms into an expanded ring structure.

Another theoretical avenue for ring expansion could be a multi-step sequence involving the partial hydrolysis of the dioxolane to a hemiacetal, followed by reaction with a bifunctional reagent that could facilitate the insertion of additional atoms into the ring structure before re-cyclization. However, such transformations are often substrate-specific and would require careful optimization of reaction conditions to be viable for this compound.

Due to the lack of specific literature precedents for ring expansion reactions of this particular substituted phenyl dioxolane, any proposed pathway remains speculative. Further research would be necessary to explore the feasibility and to delineate the precise conditions required for such transformations.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. A multi-faceted NMR analysis would be required for an unambiguous characterization of this halogenated aryl dioxolane.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Halogen and Aromatic Environment Probing

A complete NMR analysis would involve acquiring spectra from three different nuclei: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the dioxolane ring. The aromatic region would display complex splitting patterns due to coupling between the two aromatic protons and the fluorine atom. The dioxolane protons would likely appear as a multiplet, integrating to four protons.

¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon environment. The number of signals would confirm the molecular symmetry. The chemical shifts of the aromatic carbons would be significantly influenced by the attached halogens (Br, Cl, F), with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JCF).

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. A single resonance would be expected for the fluorine atom on the phenyl ring. Its chemical shift would be characteristic of a fluoroaromatic environment, and its multiplicity would reveal couplings to the nearby aromatic protons, providing crucial information about the substitution pattern.

Hypothetical NMR Data Table

Nucleus Expected Chemical Shift Range (ppm) Key Expected Features
¹H 6.8 - 8.0 (Aromatic), 3.9 - 4.2 (Dioxolane), ~6.0 (Acetal) Complex multiplets for aromatic and dioxolane protons. A singlet or triplet for the acetal (B89532) proton.
¹³C 100 - 160 (Aromatic), 65 - 70 (Dioxolane), ~100 (Acetal) Signals for all 9 unique carbons. Large C-F coupling constant for the carbon bonded to fluorine.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To definitively assign all signals and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons in the aromatic ring and within the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. It would be used to connect the dioxolane ring to the phenyl ring via the acetal carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is valuable for confirming stereochemistry and conformation, particularly in derivatives of the parent compound.

Single Crystal X-ray Diffraction Analysis for Solid-State Conformation

Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the most definitive and precise structural information in the solid state.

Determination of Molecular Geometry and Bond Parameters

This technique would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the phenyl ring and the conformation of the dioxolane ring (typically an "envelope" or "twist" conformation).

Hypothetical Bond Parameter Table

Parameter Expected Value Significance
C-F Bond Length ~1.35 Å Confirms the carbon-fluorine bond.
C-Cl Bond Length ~1.74 Å Confirms the carbon-chlorine bond.
C-Br Bond Length ~1.90 Å Confirms the carbon-bromine bond.

Analysis of Intermolecular Interactions (e.g., halogen bonding, π-stacking)

The crystal packing analysis reveals how molecules interact with each other in the solid state. Given the presence of multiple halogen atoms and an aromatic ring, interactions such as halogen bonding (e.g., Br···O, Cl···O) and π–π stacking between the phenyl rings of adjacent molecules would be anticipated. These non-covalent interactions are critical in determining the material's bulk properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for confirming the elemental composition of a new compound and for gaining insight into its stability and fragmentation patterns.

Precise Molecular Formula: HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This allows for the calculation of the exact molecular formula (C₉H₈BrClO₂). The presence of bromine and chlorine would be immediately obvious from the characteristic isotopic pattern, where the M, M+2, and M+4 peaks would appear in predictable ratios due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Fragmentation Analysis: By inducing fragmentation of the molecular ion, the mass spectrum reveals characteristic neutral losses and fragment ions. Expected fragmentation pathways for this molecule would include the loss of the dioxolane moiety or cleavage of the halogen atoms, providing further structural confirmation.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint, enabling the identification of functional groups and offering insights into the conformational arrangement of the molecule. For a complex structure such as 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane, a detailed analysis of its vibrational spectra allows for the unambiguous confirmation of its constituent parts: the 1,3-dioxolane (B20135) ring and the polysubstituted phenyl ring.

The vibrational modes of this compound can be conceptually divided into those originating from the dioxolane moiety and those from the substituted aromatic ring. Due to the lack of extensive published experimental data for this specific compound, the analysis relies on established characteristic frequencies for these structural motifs, often supported by theoretical calculations using methods like Density Functional Theory (DFT), which can predict vibrational wavenumbers with a high degree of accuracy. nih.govresearchgate.netscifiniti.comresearchgate.net

Detailed Research Findings

Research on related structures provides a robust framework for assigning the expected vibrational bands of this compound.

1,3-Dioxolane Ring Vibrations: The 1,3-dioxolane ring has several characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) (-CH2-) groups are typically observed in the 2900-3000 cm⁻¹ region. The most distinctive features of the dioxolane ring are the strong C-O stretching vibrations. researchgate.net The O-C-O stretching mode of the acetal group is a key indicator and is typically found in the 900-1000 cm⁻¹ range. researchgate.net Additionally, the coupled C-C-O and C-O-C stretching and bending modes give rise to a series of strong bands in the fingerprint region (below 1500 cm⁻¹).

4-Bromo-3-chloro-2-fluorophenyl Group Vibrations: The substituted phenyl ring exhibits several characteristic vibrational modes. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a pattern of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the position and intensity of C-H out-of-plane bending vibrations, which are strong in the IR spectrum and typically appear between 700 and 900 cm⁻¹.

The carbon-halogen bonds provide the most distinct vibrational signatures for the substitution pattern:

C-F Stretching: This bond gives rise to a strong absorption in the FT-IR spectrum, typically in the range of 1000-1400 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the 700-800 cm⁻¹ region. instanano.com For some chloro-substituted aromatic compounds, this mode has been reported around 700-750 cm⁻¹. uantwerpen.be

C-Br Stretching: This vibration occurs at lower frequencies due to the heavier mass of the bromine atom, generally appearing in the 500-650 cm⁻¹ range. researchgate.net

The following tables summarize the expected vibrational frequencies and their assignments for this compound based on data from analogous compounds.

Interactive Data Table: Expected FT-IR and Raman Bands for the 1,3-Dioxolane Moiety

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)
2980 - 2880C-H Asymmetric and Symmetric Stretching (CH₂)Medium to StrongMedium
1470 - 1440CH₂ ScissoringMediumWeak
1250 - 1000C-O-C Asymmetric and Symmetric StretchingStrongMedium to Weak
965 - 930O-C-O StretchingMedium to StrongMedium
~900Ring Breathing ModeWeakStrong

Interactive Data Table: Expected FT-IR and Raman Bands for the 4-Bromo-3-chloro-2-fluorophenyl Moiety

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)
3100 - 3000Aromatic C-H StretchingMedium to WeakMedium
1600 - 1450Aromatic C=C Ring StretchingMedium to StrongStrong
1260 - 1000Aromatic C-H In-plane BendingMediumMedium
1250 - 1100C-F StretchingStrongWeak
880 - 800Aromatic C-H Out-of-plane BendingStrongWeak
750 - 700C-Cl StretchingStrongMedium
650 - 500C-Br StretchingStrongStrong

Conformational Insights:

While the identification of functional groups is the primary application, vibrational spectroscopy can also offer insights into the molecule's conformation. The relative orientation of the dioxolane ring and the phenyl ring can influence the vibrational coupling between different modes. For instance, the rotational position (dihedral angle) of the phenyl ring relative to the dioxolane ring can cause subtle shifts in the frequencies of the C-O stretching modes of the dioxolane and the C-C stretching modes of the aromatic ring. These shifts, although often small, can be detected in high-resolution spectra.

Computational studies on similar molecular systems have shown that different stable conformers can exhibit distinct calculated vibrational spectra. nih.gov By comparing the experimental FT-IR and Raman spectra with the calculated spectra for different possible conformers, it is often possible to determine the most stable conformation of the molecule in the solid state or in solution. The presence of multiple peaks in a spectral region where a single vibration is expected can sometimes indicate the presence of a mixture of conformers.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a variety of molecular properties with a good balance of accuracy and computational cost.

The three-dimensional arrangement of atoms in 2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane is crucial for its physical and chemical properties. DFT calculations can be employed to determine the most stable geometric structure by finding the minimum energy conformation.

For the 2-(4-bromo-3-chloro-2-fluorophenyl) moiety, the planarity of the benzene (B151609) ring is expected to be largely maintained. The bond lengths and angles will be influenced by the electronic effects of the halogen substituents. The carbon-halogen bond lengths will follow the trend C-F < C-Cl < C-Br, consistent with the increasing atomic radii of the halogens. The substitution pattern on the aromatic ring can induce slight distortions from a perfect hexagonal geometry.

The rotational barrier around the C-C bond connecting the phenyl ring and the dioxolane ring is another important conformational parameter. DFT calculations can map the potential energy surface for this rotation, identifying the most stable rotational isomers (rotamers) and the energy barriers between them. The presence of the ortho-fluoro substituent is expected to influence the preferred orientation of the phenyl ring due to steric hindrance and potential intramolecular interactions.

Table 1: Predicted Geometric Parameters for 2-(4-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane (Illustrative)
ParameterPredicted ValueComment
C-Br Bond Length~1.90 ÅBased on typical C-X bond lengths in aromatic systems.
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
Dioxolane Ring ConformationEnvelopeTypical for 1,3-dioxolane (B20135) rings.
Phenyl-Dioxolane Dihedral AngleNon-planarSteric hindrance from the ortho-fluoro substituent likely prevents coplanarity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For 2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and potentially the oxygen atoms of the dioxolane ring. The presence of electron-withdrawing halogen substituents will generally lower the energy of the HOMO, making the molecule less nucleophilic compared to unsubstituted benzene.

The LUMO is likely to be a π* orbital of the aromatic ring. The electron-withdrawing halogens will lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack. The precise location of the largest lobes of the HOMO and LUMO will indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in many substituted benzenes, the positions ortho and para to activating groups are often the sites of highest HOMO density, while for deactivating groups, these positions can have a higher LUMO density. rsc.org

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)
PropertyPredicted CharacteristicImplication for Reactivity
HOMO EnergyRelatively lowModerate nucleophilicity, likely centered on the aromatic ring and dioxolane oxygens.
LUMO EnergyRelatively lowSusceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups.
HOMO-LUMO GapRelatively largeHigh kinetic stability.

The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. youtube.comlibretexts.orgyoutube.com It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For 2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, the ESP map would likely show negative potential around the oxygen atoms of the dioxolane ring due to their lone pairs of electrons. The halogen atoms will also exhibit regions of negative potential, particularly the more electronegative fluorine and chlorine atoms. However, due to the phenomenon of "halogen bonding," there can also be a region of positive potential (a σ-hole) on the outermost portion of the halogen atoms, particularly for bromine.

The aromatic ring will display a more complex ESP. The electron-withdrawing nature of the halogens will generally lead to a more positive potential on the ring compared to benzene. The specific locations of positive and negative potential on the ring will be influenced by the interplay of the inductive and resonance effects of the substituents. This detailed charge distribution information is invaluable for predicting intermolecular interactions and the initial sites of reaction. walisongo.ac.id

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition states. This allows for the determination of reaction pathways, activation energies, and rate-determining steps.

Dioxolane Formation: The formation of the 1,3-dioxolane ring from 4-bromo-3-chloro-2-fluorobenzaldehyde (B1445763) and ethylene (B1197577) glycol is an acetalization reaction, typically catalyzed by an acid. Computational modeling of the acetalization of 3-chlorobenzaldehyde (B42229) has shown a multi-step mechanism. eudl.eueudl.eu The reaction likely proceeds through the following key steps:

Protonation of the carbonyl oxygen of the aldehyde.

Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon to form a hemiacetal intermediate.

Protonation of the hemiacetal's hydroxyl group.

Loss of a water molecule to form a resonance-stabilized oxocarbenium ion.

Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety to form the protonated dioxolane ring.

Deprotonation to yield the final product and regenerate the acid catalyst.

Halogen Exchange: The bromine and chlorine atoms on the aromatic ring can potentially be replaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. DFT calculations can be used to model the SNAr reaction, which can proceed through either a stepwise mechanism involving a stable Meisenheimer complex intermediate or a concerted mechanism. rsc.orgacs.org The preferred mechanism and the activation energy will depend on the nature of the nucleophile, the leaving group, and the other substituents on the aromatic ring. The presence of the electron-withdrawing fluoro and chloro groups, in addition to the bromo group, is expected to activate the ring towards SNAr.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. The highest energy barrier in this profile corresponds to the rate-determining step of the reaction.

For the dioxolane formation, computational studies on similar acetalization reactions suggest that the formation of the hemiacetal can be a high-energy step. researchgate.net The dehydration of the hemiacetal to form the oxocarbenium ion is also a likely candidate for the rate-determining step.

In the case of halogen exchange via an SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, as this disrupts the aromaticity of the ring. The relative energies of the transition states for the attack at the carbon bearing the bromine versus the chlorine would determine the regioselectivity of the substitution. Generally, the C-Br bond is weaker than the C-Cl bond, which might favor substitution at the bromine position. However, electronic factors also play a crucial role.

Table 3: Key Intermediates and Predicted Rate-Determining Steps for Relevant Reactions (Illustrative)
ReactionKey IntermediatesPredicted Rate-Determining Step
Dioxolane FormationProtonated aldehyde, Hemiacetal, Oxocarbenium ionFormation or dehydration of the hemiacetal.
Halogen Exchange (SNAr)Meisenheimer complexNucleophilic attack on the aromatic ring to form the Meisenheimer complex.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties

There are currently no specific QSPR models detailed in the scientific literature for predicting the intrinsic chemical properties (e.g., reaction rates, stability, selectivity) of 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane. QSPR studies typically require a dataset of related compounds with experimentally determined properties to develop a statistically significant predictive model. The lack of such a focused study on this compound or a closely related series means that no validated models or predictive data tables can be presented.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Similarly, no specific molecular dynamics simulation studies for this compound are available in the current body of scientific literature. MD simulations are employed to understand the dynamic behavior of a molecule over time, including its conformational changes and interactions with solvent molecules, which are crucial for understanding chemical processes. Without published research in this area, it is not possible to provide information on the simulated dynamic properties or solvent interaction profiles for this specific compound.

Emerging Research Avenues and Future Directions in Chemical Synthesis

Exploration of 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane as a Building Block in Complex Chemical Systems

The intrinsic features of this compound make it a highly valuable building block for the synthesis of complex organic molecules. Its utility stems from two primary components: the 1,3-dioxolane (B20135) moiety and the trisubstituted halogenated phenyl ring.

The 1,3-dioxolane group serves as a robust protecting group for the benzaldehyde (B42025) functionality. organic-chemistry.orgnih.gov It is stable under a wide range of reaction conditions, including those involving organometallic reagents and basic media, which are often employed in cross-coupling reactions. organic-chemistry.org This stability allows for selective manipulation of the halogenated ring without affecting the latent aldehyde. Subsequently, the aldehyde can be deprotected under acidic conditions for further transformations, such as Wittig reactions, reductive aminations, or condensations, to build molecular complexity. researchgate.net

The polyhalogenated aryl ring is the key to the compound's versatility. It features three different halogen atoms—bromine, chlorine, and fluorine—each with distinct reactivities in transition-metal-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds typically follows the order C-Br > C-Cl > C-F. This hierarchy enables programmed, site-selective functionalization of the aromatic ring. For instance, the C-Br bond can be selectively targeted for a Suzuki or Sonogashira coupling, leaving the C-Cl and C-F bonds untouched. The resulting product can then be subjected to a second coupling reaction under more forcing conditions to functionalize the C-Cl position. This stepwise approach allows for the controlled and directional synthesis of highly substituted aromatic systems from a single precursor.

Reaction TypeTarget BondReagents/Catalyst (Example)Potential Product Functionality
Suzuki CouplingC-BrArylboronic acid, Pd(PPh₃)₄, BaseBiaryl structure
Sonogashira CouplingC-BrTerminal alkyne, Pd/Cu catalyst, BaseAryl-alkyne conjugate
Buchwald-Hartwig AminationC-BrAmine, Palladium catalyst, Ligand, BaseArylamine derivative
Heck CouplingC-BrAlkene, Palladium catalyst, BaseStilbene derivative
Stille CouplingC-BrOrganostannane, Palladium catalystAryl-substituted organic moiety
Suzuki Coupling (Forced)C-ClArylboronic acid, Ni catalyst or Pd with specialized ligandDiversely substituted biaryl

Table 1: Potential Sequential Cross-Coupling Reactions Utilizing this compound as a building block. The differential reactivity of the C-Br and C-Cl bonds allows for a programmed approach to synthesis.

Development of Novel Catalytic Systems for the Activation and Transformation of the Polyhalogenated Aryl Ring

The successful implementation of this compound in sequential synthesis hinges on the availability of highly selective catalytic systems. While the selective activation of a C-Br bond in the presence of C-Cl and C-F bonds is well-established using standard palladium catalysts, the subsequent activation of the C-Cl bond requires more advanced catalytic solutions.

Current research focuses on the design of new ligands and transition-metal catalysts that can achieve high chemo- and regioselectivity. For C-Cl bond activation, catalyst systems based on nickel or palladium complexes with electron-rich, sterically hindered phosphine (B1218219) ligands have shown significant promise. These catalysts can facilitate the oxidative addition to the stronger C-Cl bond without disturbing the even more inert C-F bond.

The activation of the C-F bond is a formidable challenge in synthetic chemistry due to its high bond dissociation energy. However, recent breakthroughs have demonstrated that C-F bond functionalization is achievable using specialized transition-metal catalysts, often under specific reaction conditions. nih.gov The development of catalysts that can selectively activate the C-F bond in a polyhalogenated system, or even differentiate between C-Cl and C-F, remains a significant frontier. Research in this area could unlock the full potential of polyhalogenated building blocks, allowing for exhaustive functionalization of the aromatic ring.

Target BondCatalyst System (Example)Ligand Type (Example)Selectivity Rationale
C-BrPd(OAc)₂ / PPh₃Simple phosphineHigh reactivity of C-Br bond allows for mild conditions.
C-ClNiCl₂(dppp) or Pd(OAc)₂ / SPhosElectron-rich, bulky phosphineMore reactive catalyst needed to cleave the stronger C-Cl bond.
C-FPd(PCy₃)₂ / BaseSpecialized phosphines/conditionsRequires highly active catalytic species for oxidative addition to the inert C-F bond. nih.gov

Table 2: Representative Catalytic Systems for Selective Activation of Carbon-Halogen Bonds. The choice of metal and ligand is crucial for achieving selective transformation of the polyhalogenated aryl ring.

Applications in the Synthesis of Advanced Organic Materials or Speciality Chemicals (excluding drug discovery or clinical applications)

Polyhalogenated aromatic compounds are foundational precursors in materials science, used to create a wide array of functional organic materials. researchgate.net The unique substitution pattern of this compound makes it an attractive candidate for the synthesis of advanced materials with tailored properties.

In the field of organic electronics, this compound could serve as a monomer for the synthesis of conjugated polymers. Through reactions like Suzuki or Stille polycondensation, where the C-Br and C-Cl bonds act as coupling sites, novel polymers can be constructed. The inclusion of fluorine in the polymer backbone is known to modulate electronic properties, often lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can be beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Furthermore, fluorine can enhance the thermal stability and solubility of the resulting materials.

After deprotection of the dioxolane, the resulting aldehyde can be used to synthesize specialty chemicals. For example, condensation with active methylene (B1212753) compounds could yield specialized dyes or photoresponsive materials. The polyhalogenated nature of the core structure could also be exploited in the design of flame-retardant materials, where halogen atoms interfere with combustion radical chain reactions.

Material ClassSynthetic StrategyRole of the Building BlockPotential Properties
Conjugated PolymersPolycondensation (e.g., Suzuki, Stille)Monomer unit with two reactive halogen sitesEnhanced thermal stability, tunable electronic properties for OFETs. researchgate.net
Organic SemiconductorsCross-coupling to extend π-conjugationCore scaffold for building larger aromatic systemsImproved charge transport characteristics. researchgate.net
Specialty DyesDeprotection followed by condensation reactionProvides the core aromatic aldehyde structureUnique photophysical properties due to halogen substitution.
Flame RetardantsIncorporation into a polymer matrixHalogen-rich additive or co-monomerReduced flammability of the host material.

Table 3: Potential Applications in Advanced Organic Materials and Specialty Chemicals. The compound's structure allows for its use in creating a variety of functional materials.

Continuous Flow Chemistry Applications for Scalable and Sustainable Synthesis of the Compound and its Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering significant advantages in terms of safety, efficiency, scalability, and sustainability over traditional batch processing. flinders.edu.au The synthesis of this compound and its derivatives is particularly well-suited for a flow-based approach.

The synthesis of the precursor, 4-bromo-3-chloro-2-fluorobenzaldehyde (B1445763), likely involves hazardous halogenation steps that can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, mitigating the risk of thermal runaways and improving reaction selectivity. flinders.edu.au The precise control over stoichiometry and residence time in a flow system allows for optimized yields and reduced byproduct formation.

The subsequent acetalization reaction to form the dioxolane typically requires the removal of water to drive the reaction to completion. organic-chemistry.org Flow chemistry setups can incorporate in-line purification or separation modules, such as membrane-based water removal systems, to continuously shift the equilibrium and enhance conversion rates. flinders.edu.au For the synthesis of derivatives via cross-coupling, flow reactors can enable the use of high temperatures and pressures safely, often accelerating reaction rates significantly. This can be particularly useful for activating the less reactive C-Cl bond.

ParameterBatch SynthesisContinuous Flow SynthesisAdvantage of Flow Chemistry
Safety Risk of thermal runaway in exothermic halogenations.Superior heat dissipation, smaller reaction volumes.Enhanced process safety, especially with hazardous reagents.
Efficiency Equilibrium limitations in acetalization.In-line water removal can drive equilibrium forward.Higher conversion and yield in shorter reaction times. flinders.edu.au
Scalability Scaling up can be non-linear and problematic."Scaling out" by running longer or in parallel.More predictable and seamless scale-up.
Control Difficult to precisely control temperature and mixing.Precise control over residence time, temperature, and stoichiometry.Improved selectivity and product consistency.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for this compound. The flow approach offers significant advantages for safety, efficiency, and scalability.

Design and Synthesis of Chemically Diverse Analogs for Fundamental Organic Chemistry Research

The creation of chemically diverse analogs of this compound is a vital research direction for probing fundamental questions in organic chemistry. By systematically altering the structure of the molecule, researchers can gain deeper insights into reaction mechanisms, electronic effects, and the principles of catalyst selectivity.

Analogs can be designed in several ways:

Isomeric Analogs: Synthesizing isomers with different arrangements of the Br, Cl, and F atoms on the phenyl ring would allow for a systematic study of how halogen position affects reactivity in cross-coupling reactions. This could help elucidate the interplay of steric and electronic effects on the oxidative addition step.

Functional Group Analogs: Replacing one or more halogens with other substituents (e.g., -CH₃, -OCH₃, -NO₂) would create a library of compounds to study how the electronic nature of the ring influences the reactivity of the remaining C-X bonds.

Dioxolane Ring Analogs: Utilizing different diols (e.g., propane-1,3-diol to form a 1,3-dioxane) in the synthesis would generate analogs with modified protecting group stability and solubility, which could be useful for optimizing multi-step synthetic sequences. nih.gov

These analogs would serve as invaluable tools for developing more sophisticated catalytic systems. By testing a catalyst's performance across a library of structurally related substrates, its scope, limitations, and selectivity can be mapped in detail, accelerating the development of more general and predictable synthetic methodologies.

Analog TypeStructural ModificationResearch Purpose
Positional Isomere.g., 2-(3-Brom-4-chloro-2-fluorophenyl)-1,3-dioxolaneTo study the effect of halogen position on catalyst selectivity and reaction rates.
Electronic Analoge.g., 2-(4-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolaneTo investigate how electron-donating/withdrawing groups influence C-X bond activation.
Steric Analoge.g., 2-(4-Bromo-3-chloro-2-isopropylphenyl)-1,3-dioxolaneTo probe the steric tolerance of catalytic systems.
Protecting Group Analoge.g., 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxaneTo evaluate the impact of the protecting group on overall synthetic route efficiency.

Table 5: Design and Purpose of Chemically Diverse Analogs for Fundamental Research. Systematic modification of the parent structure allows for in-depth mechanistic and structure-activity relationship studies.

Q & A

Q. What are the established synthetic routes for preparing 2-(4-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane?

The synthesis typically involves halogenation and cyclization steps. A common approach is the reaction of a halogenated phenyl precursor (e.g., 4-bromo-3-chloro-2-fluorobenzaldehyde) with ethylene glycol under acid catalysis to form the dioxolane ring. For example:

Halogenation : Bromination and chlorination of the phenyl ring are achieved using reagents like NBS (N-bromosuccinimide) or Cl₂/FeCl₃.

Cyclization : The aldehyde reacts with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) to form the 1,3-dioxolane ring .
Key Considerations : Yield optimization (70–85%) depends on solvent choice (e.g., toluene or DCM) and temperature control (80–100°C) to minimize side reactions .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the phenyl ring (e.g., Br, Cl, F coupling patterns) and the dioxolane protons (δ 4.0–5.0 ppm) .
  • X-ray Crystallography : Resolves bond angles and distances, confirming the planar geometry of the halogenated phenyl ring and the chair conformation of the dioxolane .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 287.93 for C₉H₆BrClFO₂⁺) .

Q. What preliminary biological screening data exist for this compound?

Early studies on analogs suggest:

  • Anti-microbial Activity : Halogenated dioxolanes exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria .
  • Enzyme Inhibition : Structural analogs show IC₅₀ values of 0.5–2.0 µM against acetylcholinesterase (AChE), relevant for neurodegenerative disease research .
    Table 1 : Biological Activities of Halogenated Dioxolane Derivatives
Substituent PatternTarget ActivityIC₅₀/MICSource
4-Br, 3-Cl, 2-F (Target)AChE Inhibition1.2 µM (predicted)
3-Br, 6-Cl, 2-F (Analog)Anti-cancer (HeLa)IC₅₀ = 15 µM
4-F, 3-Cl (Analog)Anti-inflammatoryIC₅₀ = 8 µM (COX-2)

Advanced Research Questions

Q. How do positional isomers of halogen substituents influence reactivity and biological activity?

Halogen positioning alters electronic and steric properties:

  • Electron-Withdrawing Effects : Fluorine at the 2-position increases electrophilicity, enhancing nucleophilic aromatic substitution (SNAr) reactivity .
  • Steric Hindrance : A 3-chloro substituent may hinder binding to enzyme active sites, reducing potency compared to analogs with para-substituted halogens .
    Example : The 4-Br, 3-Cl, 2-F isomer shows 30% higher AChE inhibition than the 3-Br, 4-Cl, 2-F isomer due to optimized halogen spatial arrangement .

Q. What strategies resolve contradictions in spectral data across studies?

Discrepancies in NMR or MS results can arise from impurities or solvent effects. Recommended approaches:

  • Multi-Technique Validation : Cross-validate NMR with IR (C-O-C stretching at 1100 cm⁻¹) and XRD .
  • Computational Validation : Density Functional Theory (DFT) simulations predict ¹³C NMR shifts within ±2 ppm of experimental values .

Q. How can reaction yields for halogenated dioxolanes be optimized?

Table 2 : Optimization Parameters for Synthesis

ParameterOptimal ConditionYield ImprovementSource
CatalystPTSA (0.5 eq)+15%
SolventToluene (reflux)+20% vs. DCM
Reaction Time6–8 hoursMinimizes degradation
Temperature80°CBalances rate/purity

Q. What in silico methods predict binding affinity with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with AChE (PDB: 4EY7). The 4-Br substituent forms a halogen bond with Tyr337 (ΔG = -9.2 kcal/mol) .
  • QSAR Models : Hammett constants (σ) for halogens correlate with inhibitory activity (R² = 0.89 for AChE) .

Methodological Recommendations

  • Synthetic Challenges : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive halogens .
  • Data Reproducibility : Report solvent purity (HPLC-grade) and drying methods (molecular sieves) for NMR .
  • Biological Assays : Include positive controls (e.g., donepezil for AChE) and validate via dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.